![molecular formula C19H14N2OS2 B2425835 N-benzo[g][1,3]benzothiazol-2-yl-4-methylsulfanylbenzamide CAS No. 898434-96-3](/img/structure/B2425835.png)
N-benzo[g][1,3]benzothiazol-2-yl-4-methylsulfanylbenzamide
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Overview
Description
“N-benzo[g][1,3]benzothiazol-2-yl-4-methylsulfanylbenzamide” is a compound that contains a benzothiazole ring, which is a bicyclic system consisting of a benzene ring fused to a thiazole ring . Benzothiazole derivatives are known for their wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant properties .
Synthesis Analysis
The synthesis of benzothiazole derivatives often involves the coupling of 2-aminobenzothiazole with various carboxylic acids under the catalysis of 1-hydroxybenzotriazole (HOBt) and 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide hydrochloride (EDCl) . The exact synthesis process for “N-benzo[g][1,3]benzothiazol-2-yl-4-methylsulfanylbenzamide” is not specified in the search results.Scientific Research Applications
Synthesis of Naphtho[2,1-d]oxazoles
The compound can be used in the synthesis of naphtho[2,1-d]oxazoles . Naphtho[2,1-d]oxazoles are developed from readily available naphthols and amines using TEMPO as the oxygen source . This process has outstanding functional group tolerance, especially for the construction of the naphthoxazole-related bioactive molecule PBNI and naphthoxazole-doped materials .
Photosensitive Material Industry
The compound is an important raw material for the synthesis of spectrum sensitization added dye in the photosensitive material industry . It is used to enhance and improve color film feeling red rock’s light sensitivity and color sensitivity .
Synthesis of Naphtho[2,3-b]furan-4,9-diones
The compound could potentially be used in the synthesis of naphtho[2,3-b]furan-4,9-diones . Naphtho[2,3-b]furan-4,9-dione is an important privileged structural motif which is present in natural products, drugs, and drug candidates .
Mechanism of Action
Target of Action
The compound, also known as ZINC04517573, N-benzo[g][1,3]benzothiazol-2-yl-4-methylsulfanylbenzamide, or 4-(methylsulfanyl)-N-{naphtho[2,1-d][1,3]thiazol-2-yl}benzamide, has been found to exhibit pesticidal properties . It is particularly effective against the oriental armyworm and the diamondback moth . This suggests that the compound’s primary targets are likely to be specific proteins or enzymes in these pests that are crucial for their survival.
Mode of Action
These inhibitors bind to the allosteric center of RT, resulting in an uncompetitive inhibition mode . This means that the compound binds to the enzyme-substrate complex, preventing further reactions and thus inhibiting the function of the enzyme .
Biochemical Pathways
Given its pesticidal properties, it is likely that it disrupts essential biochemical pathways in the pests it targets, leading to their death
Pharmacokinetics
Its effectiveness as a pesticide suggests that it is likely to be well-absorbed by the pests and distributed to its site of action .
Result of Action
The compound has been shown to have significant pesticidal effects, particularly against the oriental armyworm and the diamondback moth . It is likely that the compound’s interaction with its targets leads to disruption of essential biochemical processes, resulting in the death of the pests .
properties
IUPAC Name |
N-benzo[g][1,3]benzothiazol-2-yl-4-methylsulfanylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2OS2/c1-23-14-9-6-13(7-10-14)18(22)21-19-20-16-11-8-12-4-2-3-5-15(12)17(16)24-19/h2-11H,1H3,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPXGUVOWQNVJNI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C4=CC=CC=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzo[g][1,3]benzothiazol-2-yl-4-methylsulfanylbenzamide |
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